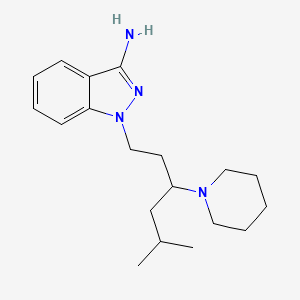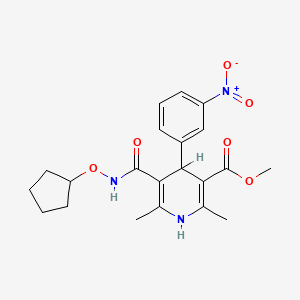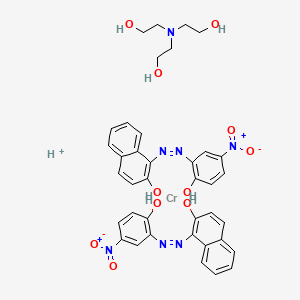
Einecs 284-410-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched or linear) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{C}9\text{H}{18} \rightarrow \text{C}_6\text{H}_4(\text{C}9\text{H}{19})\text{OH} ]
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation reactors where phenol and nonenes are continuously fed into the system. The reaction is catalyzed by strong acids such as sulfuric acid or hydrofluoric acid. The product is then purified through distillation and other separation techniques to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are widely used as surfactants.
Reduction: Reduction reactions can convert it into nonylphenol derivatives with different functional groups.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Nonylphenol Ethoxylates: Formed through oxidation, these compounds are used as detergents and emulsifiers.
Nonylphenol Derivatives: Various derivatives can be synthesized through reduction and substitution reactions, each with unique properties and applications.
Applications De Recherche Scientifique
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its endocrine-disrupting effects on aquatic organisms.
Medicine: Investigated for its potential toxicological effects on human health.
Industry: Utilized in the production of surfactants, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can result in various physiological and developmental effects in both aquatic and terrestrial organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octylphenol: Another alkylphenol with similar endocrine-disrupting properties.
Bisphenol A: A compound with structural similarities and similar toxicological effects.
Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol with extended ethoxylate chains.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which influences its physical and chemical properties. Its widespread use in industrial applications and significant environmental impact make it a compound of particular interest in regulatory and scientific communities .
Propriétés
Numéro CAS |
84878-20-6 |
|---|---|
Formule moléculaire |
C38H38CrN7O11+ |
Poids moléculaire |
820.7 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;chromium;hydron;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/2C16H11N3O4.C6H15NO3.Cr/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;8-4-1-7(2-5-9)3-6-10;/h2*1-9,20-21H;8-10H,1-6H2;/p+1 |
Clé InChI |
DCQNPQZZWXCPNW-UHFFFAOYSA-O |
SMILES canonique |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C(CO)N(CCO)CCO.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







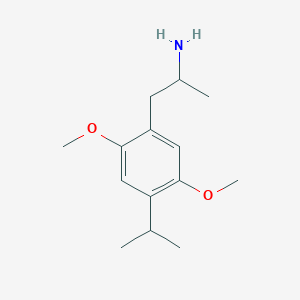


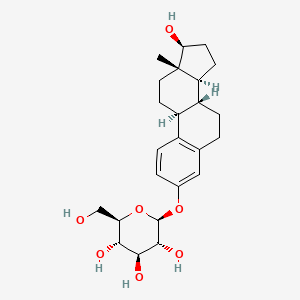
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
